molecular formula C23H25BF2N2O2 B606807 Cranad-2 CAS No. 1193447-34-5

Cranad-2

カタログ番号: B606807
CAS番号: 1193447-34-5
分子量: 410.3 g/mol
InChIキー: PVXQJYXODFZTBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cranad-2 is a near-infrared Amyloid-β fluorescent probe . It demonstrates high affinity for amyloid-β aggregates with a Kd value of 38 nM . Upon interacting with Amyloid-β aggregates, it displays a 70-fold increase in fluorescence intensity accompanied by a 90 nm blue shift from 805 to 715 nm .


Synthesis Analysis

This compound is a synthetic compound . It is a near-infrared probe that binds to Aβ40 aggregates . It elicits an emission blue shift when it binds to these aggregates .


Molecular Structure Analysis

The molecular weight of this compound is 410.26 . Its chemical formula is C23H25BF2N2O2 . It is a solid substance with a brown to black color .


Chemical Reactions Analysis

Upon interacting with Aβ aggregates, this compound exhibits a 70-fold increase in fluorescence intensity accompanied by a 90 nm blue shift from 805 to 715 nm .


Physical And Chemical Properties Analysis

This compound is a solid substance with a brown to black color . It has a molecular weight of 410.26 and a chemical formula of C23H25BF2N2O2 .

科学的研究の応用

  • Super-Resolution Imaging of Amyloid Fibrils : CRANAD-2 is effective in super-resolution imaging techniques like stimulated emission depletion (STED) and single-molecule localization microscopy (SMLM). It binds transiently to amyloid fibers, offering resolutions of 45 - 55 nm, useful in nanoscopic imaging of amyloids both in vitro and in vivo (Torra et al., 2022).

  • Detection of Amyloid-Beta Deposits : this compound has been used for near-infrared detection of amyloid-beta deposits, crucial in Alzheimer's disease. It undergoes fluorescence intensity increase, blue shift, and quantum yield increase upon interacting with these deposits, and is capable of differentiating between monomeric and fibrillar forms of amyloid-beta (Ran et al., 2009).

  • Optoacoustic Tomography and Fluorescence Imaging of Alzheimer's Disease : this compound is suitable for multi-spectral optoacoustic tomography (MSOT) and fluorescence imaging of brain amyloid-beta deposits in Alzheimer's disease mouse models. It allows specific and quantitative detection of these deposits and helps in monitoring treatments targeting amyloid-beta deposits (Ni et al., 2020).

  • Enhanced Detection with Gold Nanoparticles : Combining this compound with gold nanorods enhances the detection of amyloid beta peptide aggregates, leveraging the surface enhancement fluorescence effect. This method improves the detection of these aggregates both in vitro and ex vivo (Jara-Guajardo et al., 2020).

  • Cyanide Sensing : CRANAD-1, a related compound to this compound, has been demonstrated as a specific sensor for cyanide ions, indicating the potential of CRANAD derivatives in detecting toxic substances (Sherin et al., 2016).

  • Monitoring Therapy in Alzheimer’s Disease : this compound, along with its analogues, has been used in near-infrared fluorescence molecular imaging to monitor therapy in animal models of Alzheimer's disease. This application is significant for drug development and treatment monitoring (Zhang et al., 2015).

作用機序

Target of Action

Cranad-2 is a near-infrared (NIR) fluorescent probe that primarily targets Amyloid-β (Aβ) plaques . These plaques are protein aggregates that are a major histopathological hallmark of Alzheimer’s disease . This compound has a high affinity for Aβ aggregates, with a dissociation constant (Kd) of 38 nM .

Mode of Action

Upon interacting with Aβ aggregates, this compound exhibits a significant increase in fluorescence intensity . This interaction results in a 70-fold increase in fluorescence intensity and a 90 nm blue shift from 805 to 715 nm . This change in fluorescence properties allows for the detection and imaging of Aβ plaques .

Biochemical Pathways

It is known that the probe’s interaction with aβ plaques can help visualize these structures in the brain, which are associated with the pathogenesis of alzheimer’s disease . The ability to detect these plaques can provide valuable insights into the progression of the disease and the effectiveness of potential treatments.

Pharmacokinetics

This compound is capable of penetrating the blood-brain barrier, which is crucial for its role in detecting Aβ plaques in the brain . This property enhances its bioavailability in the brain, allowing it to interact with its target structures.

Result of Action

The primary result of this compound’s action is the enhanced visualization of Aβ plaques. Its interaction with these plaques leads to a significant increase in fluorescence intensity, which can be detected using appropriate imaging techniques . This allows for the in vivo detection of Aβ plaques, which can be crucial in the study and diagnosis of Alzheimer’s disease .

Action Environment

The action of this compound is influenced by its ability to penetrate the blood-brain barrier, which allows it to reach its target Aβ plaques in the brain

Safety and Hazards

Cranad-2 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

将来の方向性

Cranad-2 has been used for multi-spectral optoacoustic tomography and fluorescence imaging of brain Aβ deposits in the arcAβ mouse model of AD . It has shown potential for use in fluorescence- and MSOT-based detection of Aβ deposits in animal models of AD pathology . This facilitates mechanistic studies and the monitoring of putative treatments targeting Aβ deposits .

生化学分析

Biochemical Properties

Cranad-2 has a high affinity for amyloid-β aggregates, with a dissociation constant (Kd) of 38 nM . Upon interacting with Amyloid-β aggregates, it displays a 70-fold increase in fluorescence intensity accompanied by a 90 nm blue shift from 805 to 715 nm .

Cellular Effects

This compound has been shown to detect amyloid-β in vitro and in vivo . It is capable of distinguishing between monomeric and fibrillar forms of Aβ . This suggests that this compound may influence cell function by interacting with amyloid-β aggregates, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with amyloid-β aggregates. The binding of this compound to these aggregates results in a significant increase in fluorescence intensity and a shift in the emission wavelength . This suggests that this compound may exert its effects at the molecular level through binding interactions with amyloid-β aggregates.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been used for the detection of Aβ deposits in the arcAβ mouse model of Alzheimer’s disease cerebral amyloidosis

Transport and Distribution

This compound is known to be blood-brain barrier permeable , suggesting that it can be transported and distributed within cells and tissues

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Cranad-2 involves the reaction of two starting materials: 4,7-dibromo-2,1,3-benzothiadiazole and 4-(diphenylamino)phenyl)boronic acid. The reaction is carried out using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.", "Starting Materials": [ "4,7-dibromo-2,1,3-benzothiadiazole", "4-(diphenylamino)phenyl)boronic acid" ], "Reaction": [ "Step 1: 4,7-dibromo-2,1,3-benzothiadiazole is dissolved in anhydrous dimethylformamide (DMF) and heated to 80-90°C under nitrogen atmosphere.", "Step 2: To the above solution, 4-(diphenylamino)phenyl)boronic acid, palladium acetate, and potassium carbonate are added sequentially.", "Step 3: The reaction mixture is stirred at 80-90°C for 12-24 hours.", "Step 4: After completion of the reaction, the mixture is cooled to room temperature and poured into water.", "Step 5: The resulting precipitate is filtered and washed with water and methanol.", "Step 6: The crude product is purified by column chromatography using a mixture of dichloromethane and methanol as the eluent.", "Step 7: The purified product is obtained as a yellow powder and characterized by various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS)." ] }

1193447-34-5

分子式

C23H25BF2N2O2

分子量

410.3 g/mol

IUPAC名

[4-[2-[6-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2,2-difluoro-1,3-dioxa-2-boranuidacyclohex-5-en-4-ylidene]ethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium

InChI

InChI=1S/C23H25BF2N2O2/c1-27(2)20-11-5-18(6-12-20)9-15-22-17-23(30-24(25,26)29-22)16-10-19-7-13-21(14-8-19)28(3)4/h5-17H,1-4H3

InChIキー

PVXQJYXODFZTBR-UHFFFAOYSA-N

異性体SMILES

[B-]1(OC(=CC(=CC=C2C=CC(=[N+](C)C)C=C2)O1)/C=C/C3=CC=C(C=C3)N(C)C)(F)F

SMILES

[B-]1(OC(=CC(=CC=C2C=CC(=[N+](C)C)C=C2)O1)C=CC3=CC=C(C=C3)N(C)C)(F)F

正規SMILES

[B-]1(OC(=CC(=CC=C2C=CC(=[N+](C)C)C=C2)O1)C=CC3=CC=C(C=C3)N(C)C)(F)F

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CRANAD-2;  CRANAD 2;  CRANAD2.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。